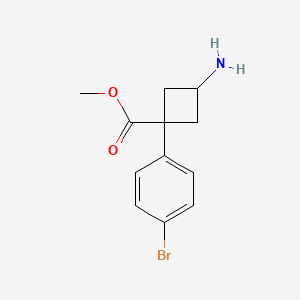![molecular formula C7H9NO2 B15274049 5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
5-Azaspiro[2.5]octane-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azaspiro[25]octane-4,7-dione is a heterocyclic compound characterized by a spiro-connected bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octane-4,7-dione typically involves the annulation of cyclopentane or four-membered rings. One common method starts with 1-aminocyclopropane carboxylate as the initial raw material. The process involves several steps, including cyclization and reduction, to yield the final product .
Industrial Production Methods
For large-scale production, the synthesis process is optimized for high yield and environmental friendliness. The preparation method involves stable process conditions and high controllability, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azaspiro[2.5]octane-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Azaspiro[2.5]octane-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Azaspiro[2.5]octane-4,7-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.4]octane: This compound has a similar spiro-connected bicyclic structure but differs in the size of the rings and the position of the nitrogen atom.
7-Amino-5-azaspiro[2.5]octane-4,6-dione: This compound is structurally similar but contains an additional amino group, which may confer different chemical and biological properties.
Uniqueness
5-Azaspiro[2.5]octane-4,7-dione is unique due to its specific ring structure and the position of the nitrogen atom.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
5-azaspiro[2.5]octane-4,7-dione |
InChI |
InChI=1S/C7H9NO2/c9-5-3-7(1-2-7)6(10)8-4-5/h1-4H2,(H,8,10) |
Clé InChI |
IEJUHUXHJFUOST-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(=O)CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


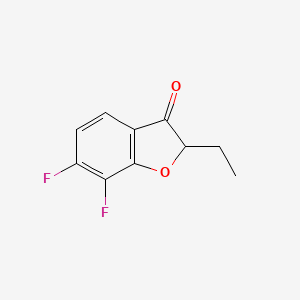
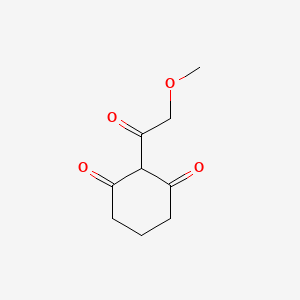
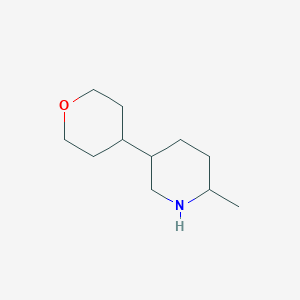
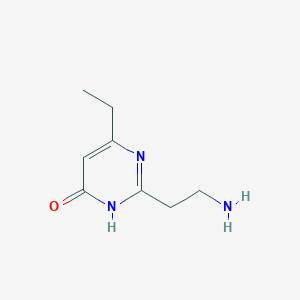
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)


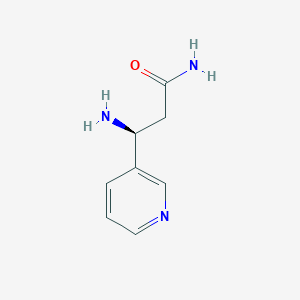
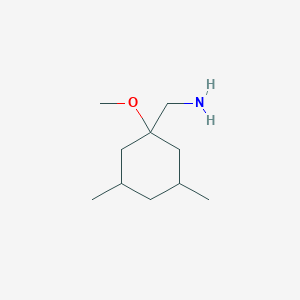
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
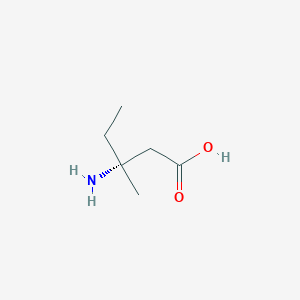
![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)
